3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by its multiple functional groups including bromine, thiadiazole, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps A common route starts with the formation of the 1,3,4-thiadiazole core This can be achieved by the cyclization of appropriate thiosemicarbazide with a carbon disulfide derivative under basic conditions Subsequently, the intermediate is reacted with a brominated benzoyl chloride in the presence of a base such as triethylamine to introduce the 3-bromo benzamide moiety
Industrial Production Methods: Industrial production scales up these laboratory methods. The key is optimizing each step for yield and purity while ensuring cost-effectiveness. Continuous flow reactors may be employed for the cyclization step, while solid-phase synthesis techniques can be used to simplify the purification processes, particularly the introduction of the 3,4-dihydroquinoline moiety. Ensuring an environmentally friendly approach, solvent recovery and recycling systems are often incorporated.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several key types of reactions:
Oxidation: : It can be oxidized to form sulfoxides and sulfones, particularly at the thiadiazole sulfur.
Reduction: : The quinoline moiety can be reduced under hydrogenation conditions to afford tetrahydroquinoline derivatives.
Substitution: : The bromine atom in the benzamide can be substituted by nucleophiles, allowing for a wide range of derivatives.
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrogen gas over palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: : Alkyl and aryl halides with bases like potassium carbonate in polar aprotic solvents like DMF or DMSO.
Oxidation: : Sulfoxides and sulfones.
Reduction: : Tetrahydroquinoline derivatives.
Substitution: : A variety of benzamide derivatives depending on the substituting nucleophile.
Scientific Research Applications
Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules, including those with potential biological activity.
Biology: The compound has shown promise as a biochemical probe due to its potential interactions with biological macromolecules.
Medicine: Preliminary studies indicate its potential as an anticancer agent due to its ability to interfere with specific signaling pathways.
Industry: The compound's unique structure makes it useful in the development of organic electronic materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The biological activity of 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide primarily revolves around its interaction with specific enzymes and receptors. It has been observed to inhibit certain kinases, which play a role in cell division and survival pathways. The thiadiazole moiety can chelate metal ions in enzyme active sites, leading to inhibition.
Comparison with Similar Compounds
Comparison with Other Compounds: Similar compounds like N-benzyl-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole and 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide differ in the halogen substitution on the benzamide moiety.
Uniqueness: The bromine atom in 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide imparts unique electronic and steric properties, which can enhance its biological activity and make it a more potent inhibitor compared to its chlorine or hydrogen-substituted counterparts.
List of Similar Compounds:N-benzyl-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole
3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
3-fluoro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Properties
IUPAC Name |
3-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZBIFDJOLERQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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